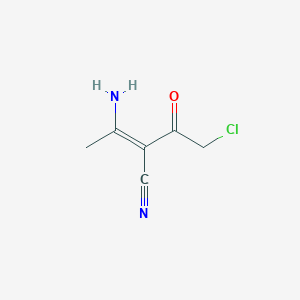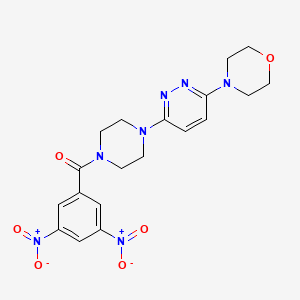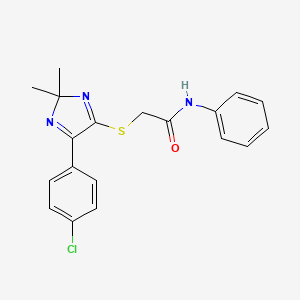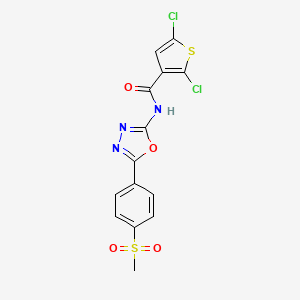![molecular formula C21H23N3O4 B2624447 5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 848029-19-6](/img/structure/B2624447.png)
5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione” is a type of pyrimido[4,5-b]quinoline . Pyrimido[4,5-b]quinolones are important compounds in medicinal chemistry due to their biological properties such as antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities .
Synthesis Analysis
The multicomponent synthesis of pyrimido[4,5-b]quinolines involves the cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil . This synthesis is carried out under reflux conditions in chloroform, using trityl chloride (TrCl) as a neutral catalyst . This method is notable for its high atomic economy, high yields, short reaction times, and compliance with green chemistry protocols .Scientific Research Applications
Subheading
Structure Analysis of Benzo[g]pyrimido[4,5-b]quinoline DerivativesA study on 5-aryl-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione derivatives, related to the chemical compound , was conducted. This research involved synthesizing the derivatives through an environmentally friendly methodology and characterized them using various techniques like FT-IR, NMR, and GC-MS. The study provided insights into the molecular structure and thermodynamic features of these compounds (Trilleras et al., 2017).
Nanoporous Catalysts for N-Heterocyclic Compounds
Subheading
Application in Synthesis of N-heterocyclic Pyrimido[4,5-b]quinolinesThe research on MIL-100(Cr)/NHEtN(CH2PO3H2)2, a novel ethylenediamine-based metal-organic framework, revealed its successful application in synthesizing new categories of N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives. This work showcased the use of such compounds in creating new tetrahydropyrimido[4,5-b]quinolones based on uracil, highlighting the potential for high yields, stability, and the reusability of the MOFs catalyst in these processes (Sepehrmansouri et al., 2020).
One-pot Synthesis of Pyrimido[4,5-b]quinolines
Subheading
Efficient Synthesis MethodologyA study demonstrated the one-pot synthesis of 6,7,8,10-tetrahydropyrimido[5,4-b]quinolin-2,4,9-(1H,3H,5H)-triones through the condensation of 5-aminouracil, aldehydes, and dimedone. This method provides a straightforward approach to synthesizing these compounds, which could be relevant for the scientific applications of the specified chemical (Shaker & Elrady, 2008).
Synthesis and Application in Kinase Inhibition
Subheading
Role in Cancer ResearchResearch on novel quinoline derivatives bearing 5-(aminomethylene)pyrimidine-2,4,6-trione moiety revealed their effectiveness as c-Met kinase inhibitors. These compounds showed significant antiproliferative activities against various cancer cell lines, suggesting their potential application in cancer research and treatment (Tang et al., 2014).
properties
IUPAC Name |
5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-21(2)9-13-16(14(26)10-21)15(11-5-7-12(25)8-6-11)17-18(22-13)23(3)20(28)24(4)19(17)27/h5-8,15,22,25H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGFAXPULSQBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2624365.png)
![4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2624369.png)

![N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2624371.png)
![3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2624372.png)
![7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2624373.png)


![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2624377.png)


![4-chloro-3-oxo-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)butanenitrile](/img/structure/B2624384.png)

![N-[4-[[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2624387.png)